Dichloromethanesulfinyl chloride

Description

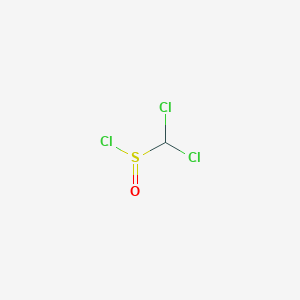

Structure

2D Structure

3D Structure

Properties

CAS No. |

62479-74-7 |

|---|---|

Molecular Formula |

CHCl3OS |

Molecular Weight |

167.4 g/mol |

IUPAC Name |

dichloromethanesulfinyl chloride |

InChI |

InChI=1S/CHCl3OS/c2-1(3)6(4)5/h1H |

InChI Key |

NEIDSGYCIHZSSN-UHFFFAOYSA-N |

Canonical SMILES |

C(S(=O)Cl)(Cl)Cl |

Origin of Product |

United States |

Synthetic Pathways and Preparative Methodologies for Dichloromethanesulfinyl Chloride

Laboratory-Scale Synthesis Techniques for Dichloromethanesulfinyl Chloride

The laboratory preparation of this compound centers on the chlorination of suitable sulfur-containing precursors. These methods require careful control of reaction conditions to achieve the desired oxidation state and prevent the formation of byproducts.

Precursor Compounds and Reagent Systems

The synthesis of this compound can be approached through the chlorination of a corresponding sulfinic acid or its salt. A plausible precursor is dichloromethanesulfinic acid (Cl2CHSO2H). The synthesis of related sulfonimidoyl chlorides has been demonstrated on a large scale starting from the corresponding sulfonyl chloride, which is first reduced to a sulfinate salt and then re-chlorinated. cas.cn A similar multi-step sequence, beginning with the reduction of dichloromethanesulfonyl chloride, could provide the dichloromethanesulfinate precursor.

Alternatively, a process analogous to the preparation of chloromethanesulfonyl chloride could be adapted. google.com This would involve the initial reaction of dichloromethane (B109758) with sodium sulfite (B76179) to produce the sodium salt of chloromethanesulfonic acid, which would then be subjected to a controlled reduction and subsequent chlorination. google.com

The key reagent for converting the sulfinic acid or its salt to the sulfinyl chloride is a chlorinating agent. Thionyl chloride (SOCl2) is a common choice for this transformation due to its reactivity and the convenient removal of gaseous byproducts (SO2 and HCl). researchgate.net Other chlorinating agents used in the synthesis of related compounds include phosphoryl chloride (POCl3). google.com

A scalable method for a related compound, 4-chloro-N-tosylbenzenesulfonimidoyl chloride, successfully employed thionyl chloride for the chlorination of the corresponding sulfinic acid. cas.cn This supports its suitability for the synthesis of this compound.

Reaction Conditions and Parameter Optimization

The conversion of a sulfinic acid to a sulfinyl chloride using thionyl chloride is typically performed in an inert solvent. The reaction proceeds via the formation of a chlorosulfite intermediate, which then decomposes to the final product. researchgate.net For the synthesis of related compounds, maintaining a low temperature during the addition of the substrate to the chlorinating agent is crucial to control the exothermic reaction. mdpi.com For instance, in the preparation of an aryl sulfonyl chloride, the substrate was added to chlorosulfonic acid at temperatures between -20 °C and -25 °C. mdpi.com

In a patented process for chloromethanesulfonyl chloride, the reaction of the sodium salt of chloromethanesulfonic acid with phosphoryl chloride was stirred at room temperature for approximately 30 minutes. google.com This suggests that mild conditions may be sufficient for the chlorination step.

Optimization of the reaction would involve adjusting the stoichiometry of the chlorinating agent, the reaction temperature, and the reaction time to maximize the yield of the desired sulfinyl chloride while minimizing the formation of over-oxidized products like the corresponding sulfonyl chloride. The use of a slight excess of the chlorinating agent can help ensure complete conversion of the starting material.

Approaches to Commercial and Industrial Production of this compound

Scale-Up Considerations and Process Design

Scaling up the synthesis of a reactive compound like this compound requires careful consideration of heat management, reagent handling, and process control. Given the hazardous nature of many chlorinating agents, a continuous manufacturing process using continuous stirred-tank reactors (CSTRs) may be preferable to a batch process for improved safety and consistency. mdpi.com The use of CSTRs in series can enhance heat transfer and reduce the volume of hazardous reagents at high temperatures at any given time. mdpi.com

Process design would likely involve a multi-step sequence, potentially automated, that includes the synthesis of the dichloromethanesulfinate precursor followed by its chlorination. researchgate.net The choice of materials for the reactors and associated equipment would need to be resistant to the corrosive nature of the reagents and byproducts, such as hydrogen chloride.

For the production of related aryl sulfonyl chlorides, a design of experiments (DOE) approach was used to optimize reaction conditions for scale-up. mdpi.com A similar methodology could be employed for this compound to identify the optimal parameters for a commercial scale.

Purity Assessment and Isolation Methodologies

The purity of the final product is critical, and its assessment would likely involve analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net Common impurities in the synthesis of sulfur chlorides include other sulfur-chlorine compounds and residual starting materials.

Isolation of this compound from the reaction mixture would likely involve several steps. Initially, the excess chlorinating agent and solvent would be removed by distillation. google.com In a patented process for a related compound, after distilling off the phosphoryl chloride, the residue was treated with ice water, and the organic phase was extracted with a solvent like dichloromethane. google.com The organic phase is then dried using a drying agent such as sodium sulfate (B86663) before the final product is isolated by distillation. google.com

For the purification of thionyl chloride, a process involving distillation in the presence of sulfur and a sulfur-aluminum chloride catalyst is used to convert and remove impurities like sulfuryl chloride and sulfur dichloride. google.com A similar strategy could potentially be adapted for the final purification of this compound. The purification of methanesulfonyl chloride has also been achieved by treating the crude product with solid adsorbents like activated charcoal to remove impurities before a final distillation. google.com This method is typically conducted at temperatures between 15 °C and 50 °C to prevent decomposition of the product. google.com

Strategies for Enhancing Reaction Efficiency and Selectivity

Improving the efficiency and selectivity of the synthesis of this compound is crucial for both laboratory and industrial applications. A key challenge is controlling the oxidation state of the sulfur atom to favor the formation of the sulfinyl chloride over the sulfonyl chloride.

The choice of the chlorinating agent and the precise control of reaction conditions are paramount. The use of milder chlorinating agents or the careful stoichiometric control of more reactive ones can help to prevent over-oxidation.

In the context of continuous flow synthesis, the precise control over residence time, temperature, and stoichiometry can lead to higher selectivity and yields compared to batch processes. The use of automated systems with real-time monitoring can allow for fine-tuning of the reaction parameters to maintain optimal conditions. mdpi.comresearchgate.net

For the synthesis of related compounds, the addition of a catalyst has been shown to improve selectivity. For example, in the chlorination of toluene, a catalyst is used to direct the position of chlorination. While not directly analogous, this highlights the potential for catalytic methods to improve the selectivity of the synthesis of this compound. The development of a selective catalyst for the chlorination of the dichloromethanesulfinate precursor could significantly enhance the efficiency of the process.

Chemical Reactivity and Mechanistic Investigations of Dichloromethanesulfinyl Chloride

Nucleophilic Substitution Reactions Involving the Sulfinyl Chloride Moiety

The primary mode of reactivity for dichloromethanesulfinyl chloride involves nucleophilic substitution at the sulfur atom of the sulfinyl chloride group. This process is analogous to the well-studied reactions of acyl chlorides. The carbon atom attached to the sulfinyl group is electron-poor due to the electronegativity of the attached chlorine and oxygen atoms, making it a prime target for nucleophilic attack. chemistrysteps.comyoutube.com The general mechanism for these reactions is believed to proceed through a nucleophilic addition-elimination pathway. chemistrysteps.comyoutube.comyoutube.com

Pathways for Esterification with Hydroxy Compounds

This compound readily reacts with hydroxy compounds, such as alcohols and phenols, to form the corresponding dichloromethanesulfinate esters. This esterification is a cornerstone of its synthetic utility. The reaction mechanism is analogous to the alcoholysis of acid chlorides, which occurs via a nucleophilic addition-elimination pathway. youtube.comscispace.com

The general reaction can be represented as:

Cl₂CH-S(O)Cl + R-OH → Cl₂CH-S(O)OR + HCl

The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride (HCl) byproduct that is formed. organic-chemistry.org

Reactions with Other Nucleophiles (e.g., Amines, Thiols)

This compound also undergoes nucleophilic substitution with other nucleophiles, including amines and thiols, to yield the corresponding sulfinamides and thioesters, respectively.

Reactions with Amines:

The reaction with primary and secondary amines is typically vigorous and leads to the formation of N-substituted dichloromethanesulfinamides. Similar to the reaction with alcohols, this transformation is believed to follow a nucleophilic addition-elimination mechanism. The nitrogen atom of the amine acts as the nucleophile, attacking the sulfinyl sulfur. youtube.com Due to the basic nature of amines, two equivalents are often required: one to act as the nucleophile and the second to neutralize the liberated HCl. youtube.com

The general reaction with a primary amine is:

Cl₂CH-S(O)Cl + 2 RNH₂ → Cl₂CH-S(O)NHR + RNH₃⁺Cl⁻

The reactivity of amines in these reactions can be influenced by steric hindrance. While sterically hindered amines may react more slowly with sulfonyl chlorides, they can exhibit rapid reactions with the corresponding sulfinyl chlorides. youtube.com

Reactions with Thiols:

Thiols, being excellent nucleophiles, react with this compound to produce dichloromethanethiosulfinates (thioesters). The reaction proceeds through the nucleophilic attack of the sulfur atom of the thiol on the sulfinyl sulfur, followed by the elimination of a chloride ion.

The general reaction is:

Cl₂CH-S(O)Cl + R-SH → Cl₂CH-S(O)SR + HCl

Similar to the reactions with alcohols and amines, a base is typically employed to scavenge the HCl byproduct.

Role in the Formation of Dichloromethanesulfinates and Related Sulfur(IV) Species

The primary application of this compound in synthesis is as a precursor for dichloromethanesulfinates and other related sulfur(IV) compounds.

Mechanism of Sulfinate Ester Formation

As detailed in section 3.1.1, the formation of sulfinate esters from this compound and alcohols proceeds via a nucleophilic addition-elimination mechanism at the sulfur center. youtube.comscispace.com This two-step process involves the initial addition of the alcohol to the sulfinyl chloride, forming a tetrahedral intermediate, which then eliminates a chloride ion to afford the ester. youtube.com The use of a base is crucial for driving the reaction to completion by neutralizing the HCl produced. organic-chemistry.org

Subsequent Reactivity of Derived Sulfinates

Dichloromethanesulfinate esters are themselves versatile synthetic intermediates. Their reactivity is characterized by the presence of the dichloromethyl group and the sulfinate ester functionality. While specific studies on the subsequent reactivity of dichloromethanesulfinates are not extensively documented in the provided search results, the general reactivity of sulfinate esters can be considered. Sulfinate esters can undergo various transformations, including oxidation to sulfonates, reduction to disulfides, and participation in radical reactions. The dichloromethyl group can also be subject to further chemical modifications.

Exploration of Elimination-Addition Mechanisms

While the predominant reaction pathway for this compound with nucleophiles is the nucleophilic addition-elimination mechanism at the sulfur atom, the possibility of an elimination-addition mechanism involving the dichloromethyl group could be considered under specific conditions, although not explicitly detailed for this compound in the provided search results.

In a hypothetical elimination-addition pathway, a strong base could potentially deprotonate the dichloromethyl group to form a dichloromethylidene intermediate via elimination of HCl. This highly reactive intermediate could then be attacked by a nucleophile. However, the nucleophilic addition-elimination at the sulfinyl chloride is generally a much more facile and common pathway. chemistrysteps.comyoutube.comyoutube.com The concept of elimination-addition is more frequently discussed in the context of nucleophilic aromatic substitution (the benzyne (B1209423) mechanism). For this compound, the electrophilicity of the sulfur atom makes direct nucleophilic attack the more probable reaction route.

Potential for Sulfene (B1252967) Intermediate Generation

The reactivity of sulfonyl chlorides containing α-hydrogens is often characterized by the generation of highly reactive sulfene intermediates (R₂C=SO₂) upon treatment with a base. This occurs via an E1cb (Elimination Unimolecular conjugate Base) mechanism. While less common, the analogous sulfinyl chlorides, such as this compound, possess the structural requisites for a similar elimination to form a sulfine (B13751562) (or thioformaldehyde (B1214467) S-oxide) intermediate.

In the case of this compound (CHCl₂S(O)Cl), the presence of an α-hydrogen and electron-withdrawing chlorine atoms on the same carbon significantly increases the acidity of the α-proton. Upon reaction with a non-nucleophilic base, deprotonation could occur to form a transient carbanion. Subsequent rapid expulsion of the chloride ion would lead to the formation of a monochlorosulfine intermediate (ClCH=S=O).

This proposed mechanism is analogous to the well-documented formation of sulfene from methanesulfonyl chloride and dichlorosulfene from dichloromethanesulfonyl chloride. mdpi.comiupac.org The high reactivity of these intermediates drives subsequent reactions, typically through cycloadditions or additions of nucleophiles. Although plausible, the generation of monochlorosulfine from this compound remains a hypothetical pathway that requires further experimental verification.

Mechanistic Studies of Addition Reactions to Sulfene Intermediates

Should the monochlorosulfine intermediate be generated, it would serve as a powerful electrophile, primed for attack by a wide range of nucleophiles. Mechanistic studies on analogous sulfene intermediates show they readily react with alcohols, amines, and even water. iupac.org The addition of a nucleophile (Nu-H) to the sulfur-carbon double bond of the proposed monochlorosulfine would proceed rapidly.

The mechanism would involve the attack of the nucleophile on the electrophilic sulfur atom of the sulfine. This would be followed by protonation of the resulting anion, yielding the final addition product. For example, the reaction with an alcohol (R'OH) would produce a dichloromethanesulfinate ester. Due to the high reactivity of the sulfine, these reactions are typically fast and efficient. Trapping experiments using dienes could also potentially lead to [4+2] cycloaddition products, which would serve as strong evidence for the transient existence of the monochlorosulfine intermediate.

Studies on Leaving Group Abilities in Complex Organic Transformations

The effectiveness of a leaving group is determined by its ability to stabilize the negative charge it acquires after bond heterolysis. masterorganicchemistry.com Good leaving groups are typically the conjugate bases of strong acids. wikipedia.orglibretexts.org The dichloromethanesulfinate anion (CHCl₂SO₂⁻), the leaving group derived from this compound, is expected to be an excellent leaving group due to the powerful inductive electron-withdrawing effect of the two chlorine atoms, which effectively delocalizes the negative charge on the sulfur-oxygen framework.

Comparison with Other Halogenated Sulfur-Based Leaving Groups

Sulfonate esters are renowned as some of the most effective leaving groups in organic synthesis. The substitution of hydrogen atoms with halogens on the alkyl backbone of the sulfonate group progressively increases its leaving group ability by enhancing the stability of the resulting anion. The dichloromethanesulfinate group is expected to fit within this trend, likely being a more potent leaving group than standard mesylate and even tosylate, and approaching the reactivity of "super" leaving groups like triflate. Research has already shown that the related monochloromethanesulfonate is an "extremely efficient leaving group". mdpi.com

| Leaving Group Name | Structure | Relative Leaving Group Ability | Key Features |

|---|---|---|---|

| Mesylate (MsO⁻) | CH₃SO₃⁻ | Good | Standard reference; good stability. |

| Tosylate (TsO⁻) | p-CH₃C₆H₄SO₃⁻ | Very Good | Slightly better than mesylate due to resonance stabilization from the aryl ring. |

| Monochloromethanesulfonate | CH₂ClSO₃⁻ | Excellent | Inductive withdrawal from one chlorine atom significantly enhances stability. mdpi.com |

| Dichloromethanesulfinate | CHCl₂SO₂⁻ | Excellent (Predicted) | Two chlorine atoms provide strong inductive stabilization, making it a highly effective leaving group. |

| Triflate (TfO⁻) | CF₃SO₃⁻ | "Super" Leaving Group | Extreme stability due to the powerful inductive effect of three fluorine atoms. masterorganicchemistry.com |

Influence on Rearrangement and Substitution Pathways

The presence of a highly effective leaving group is crucial for facilitating a variety of organic transformations, including nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. libretexts.org The excellent leaving group ability predicted for the dichloromethanesulfinate anion would lower the activation energy for the rate-determining step in these reactions.

In bimolecular pathways (Sₙ2/E2), the facile departure of the dichloromethanesulfinate group would promote reactions even with weaker nucleophiles or bases. For unimolecular pathways (Sₙ1/E1), its departure would readily facilitate the formation of a carbocation intermediate, which could then undergo substitution, elimination, or rearrangement. The stability of this leaving group ensures that the reverse reaction (the anion re-attacking the carbocation) is minimized, thus favoring the forward reaction pathway.

Stereochemical Aspects of this compound Reactions

While this compound itself is an achiral molecule, it serves as a valuable reagent in the field of asymmetric synthesis. The stereochemical outcomes of its reactions are primarily dictated by its transformation into chiral sulfinyl compounds, which then act as powerful chiral auxiliaries.

Chiral Induction and Control in Asymmetric Synthesis

The sulfinyl group is a cornerstone of modern asymmetric synthesis, most famously demonstrated by the Ellman auxiliary (tert-butanesulfinamide). nih.gov The underlying principle involves the creation of a chiral center at the sulfur atom. This can be achieved by reacting an achiral sulfinyl chloride, such as this compound, with a chiral, non-racemic alcohol or amine. This reaction produces a mixture of diastereomeric sulfinate esters or sulfinamides, which can then be separated.

Once a diastereomerically pure sulfinyl compound is obtained, the chiral sulfinyl group exerts powerful stereocontrol over subsequent reactions. For example, α-alkylation of chiral N-sulfinyl imidates proceeds with high diastereoselectivity, allowing for the synthesis of chiral amines, amides, and esters with excellent enantiomeric excess after removal of the auxiliary. nih.govresearchgate.net The chiral sulfinyl moiety effectively shields one face of the molecule, directing the approach of incoming reagents to the opposite face, thereby controlling the formation of new stereocenters. This strategy of using the sulfinyl group for chiral induction is a well-established and versatile method for the synthesis of enantiomerically pure molecules. acs.org

Diastereoselectivity and Enantioselectivity Studies

Investigations into the stereochemical control of reactions involving this compound are crucial for the synthesis of enantiomerically enriched sulfur compounds. The primary strategies to achieve this control are through diastereoselective and enantioselective approaches, often involving the use of chiral auxiliaries or catalysts.

A common method for achieving diastereoselectivity is the reaction of this compound with a chiral, non-racemic alcohol to form diastereomeric sulfinates. This approach is analogous to the well-established Andersen synthesis for preparing chiral sulfoxides. The principle relies on the formation of a new stereocenter at the sulfur atom, leading to two diastereomers that can, in principle, be separated by physical methods such as crystallization or chromatography.

For instance, the reaction of this compound with a chiral alcohol like (–)-menthol would be expected to yield a mixture of diastereomeric dichloromethanesulfinates. The ratio of these diastereomers is dependent on the degree of facial selectivity during the nucleophilic attack of the alcohol on the sulfur atom of the sulfinyl chloride.

While specific studies on this compound are not extensively documented in publicly available literature, the general principles of such reactions can be illustrated. The diastereomeric excess (d.e.) can be influenced by reaction conditions such as temperature, solvent, and the presence of a base. A hypothetical study might yield results similar to those presented in Table 3.5.2.1.

Table 3.5.2.1: Hypothetical Diastereomeric Excess in the Reaction of this compound with Chiral Alcohols

| Chiral Alcohol | Base | Temperature (°C) | Diastereomeric Ratio (RS:SS) | Diastereomeric Excess (%) |

| (–)-Menthol | Triethylamine | -78 | 65:35 | 30 |

| (+)-Menthol | Pyridine | -78 | 34:66 | 32 |

| (–)-8-Phenylmenthol | Triethylamine | -78 | 75:25 | 50 |

| (+)-8-Phenylmenthol | Pyridine | -78 | 24:76 | 52 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the principles of diastereoselective synthesis.

Enantioselective strategies, on the other hand, aim to directly produce one enantiomer of a chiral product in excess. This is typically achieved by using a chiral catalyst that creates a chiral environment for the reaction between an achiral alcohol and this compound. Chiral amines and diamines have been shown to be effective catalysts in the enantioselective synthesis of sulfinates from other sulfinyl chlorides. nih.gov

In a potential enantioselective synthesis, a chiral catalyst, such as a derivative of a cinchona alkaloid or a chiral diamine, would be used to control the approach of the achiral alcohol to the prochiral this compound. The enantiomeric excess (e.e.) of the resulting sulfinate would depend on the efficacy of the catalyst in differentiating between the two enantiotopic faces of the sulfinyl chloride.

Table 3.5.2.2 presents hypothetical results for an enantioselective reaction between an achiral alcohol and this compound using various chiral catalysts.

Table 3.5.2.2: Hypothetical Enantiomeric Excess in the Catalytic Enantioselective Synthesis of an Alkyl Dichloromethanesulfinate

| Achiral Alcohol | Chiral Catalyst | Catalyst Loading (mol%) | Enantiomeric Excess (%) |

| Methanol | (R,R)-1,2-Diphenylethylenediamine | 10 | 65 |

| Ethanol | Quinine Derivative | 5 | 72 |

| Isopropanol | (S,S)-Hydroquinine 1,4-phthalazinediyl diether | 5 | 85 |

| Benzyl Alcohol | Sparteine | 10 | 58 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the principles of enantioselective synthesis.

Further research in this area would be valuable for expanding the utility of this compound in asymmetric synthesis, providing access to a wider range of chiral organosulfur compounds.

Applications of Dichloromethanesulfinyl Chloride in Advanced Organic Synthesis

Development of Novel Sulfur-Containing Organic Compounds

The primary utility of dichloromethanesulfinyl chloride lies in its capacity to serve as a building block for more complex sulfur-containing molecules. Its reactivity is dominated by the electrophilic nature of the sulfur atom, which readily undergoes attack by nucleophiles, leading to the displacement of the chloride ion.

Synthesis of Chloromethylsulfones and Related Derivatives

While direct, well-documented evidence for the widespread use of this compound in the synthesis of chloromethylsulfones is limited in readily available literature, the general reactivity of sulfinyl chlorides suggests a plausible pathway. The oxidation of the dichloromethylsulfinyl group, after its incorporation into a molecule, would theoretically yield the corresponding dichloromethylsulfonyl moiety. Subsequent selective reduction or substitution of one of the chlorine atoms could, in principle, lead to chloromethylsulfones. However, this specific transformation utilizing this compound as the starting material is not a commonly reported method.

The synthesis of dichloromethylsulfones, which are structurally related, can be envisioned through the reaction of this compound with a suitable carbon nucleophile, followed by oxidation. For instance, reaction with a Grignard reagent or an organolithium species could potentially form a new carbon-sulfur bond, which upon oxidation would yield a dichloromethyl sulfone.

Table 1: Hypothetical Synthesis of Dichloromethyl Phenyl Sulfone

| Step | Reactants | Reagent | Product |

| 1 | This compound | Phenylmagnesium bromide | Dichloromethyl phenyl sulfoxide (B87167) |

| 2 | Dichloromethyl phenyl sulfoxide | m-CPBA | Dichloromethyl phenyl sulfone |

This table represents a plausible synthetic route based on known organosulfur chemistry, not a documented experimental procedure.

Preparation of Complex Sulfinyl and Sulfonate Structures

A more documented application of this compound is in the preparation of dichloromethanesulfonate esters. These esters are formed through the reaction of this compound with alcohols or phenols, followed by an oxidation step. The initial reaction proceeds via a nucleophilic attack of the hydroxyl group on the electrophilic sulfur atom of the sulfinyl chloride, displacing the chloride and forming a dichloromethanesulfinate ester. Subsequent oxidation of the sulfinate ester, typically with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA), furnishes the corresponding dichloromethanesulfonate ester.

These sulfonate esters can be valuable intermediates in their own right, serving as leaving groups in nucleophilic substitution reactions or participating in other transformations. The presence of the two chlorine atoms on the methyl group can influence the reactivity of the sulfonate ester and offer pathways for further functionalization.

Utilization as a Reagent in Named Reactions and Methodologies

The application of this compound in well-established named reactions is not extensively documented. However, its potential as a precursor to reagents for certain transformations has been considered.

Precursors for Ramberg-Baecklund Reagents

The Ramberg-Baecklund reaction is a powerful method for the synthesis of alkenes from α-halo sulfones. The key intermediates in this reaction are the α-halo sulfones themselves. This compound can be considered a potential precursor to dichloromethyl sulfones, which, if further halogenated at the α-carbon, could theoretically serve as substrates for a Ramberg-Baecklund type rearrangement.

However, the direct conversion of a dichloromethyl sulfone to an alkene via the Ramberg-Baecklund reaction is not a typical application, as the reaction generally proceeds through the extrusion of sulfur dioxide from a sulfone with at least one α-hydrogen. The generation of a suitable carbanion adjacent to the sulfonyl group is a critical step, which would be challenging with a dichloromethyl group.

Role in Other Dehydrohalogenation or Functionalization Protocols

There is a lack of specific, documented examples of this compound being directly employed as a key reagent in dehydrohalogenation or other general functionalization protocols in mainstream organic synthesis literature. While the adducts of this compound could potentially undergo elimination reactions under basic conditions, this is not a widely reported synthetic strategy.

Strategies for Functional Group Interconversions and Derivatizations

The dichloromethylsulfinyl and the corresponding dichloromethylsulfonyl groups, which can be introduced using this compound, offer latent reactivity for functional group interconversions. The two chlorine atoms can be susceptible to nucleophilic substitution, although such reactions would need to overcome the deactivating effect of the adjacent sulfinyl or sulfonyl group.

Under specific conditions, it is conceivable that the dichloromethyl group could be converted to other functionalities. For example, hydrolysis could potentially lead to the formation of a formyl group or a carboxylic acid derivative, although harsh conditions would likely be required.

Table 2: Potential Functional Group Interconversions of Dichloromethyl Sulfonyl Derivatives

| Starting Material | Reagents | Potential Product | Transformation |

| R-SO₂-CHCl₂ | H₂O, acid/base catalyst | R-SO₂-CHO | Hydrolysis to aldehyde |

| R-SO₂-CHCl₂ | Strong oxidizing agent | R-SO₂-COOH | Oxidation to carboxylic acid |

| R-SO₂-CHCl₂ | Thiol nucleophile | R-SO₂-CH(SR')₂ | Substitution to thioacetal |

This table outlines hypothetical transformations and does not represent established, high-yielding synthetic methods.

Introduction of Chloromethylsulfinyl Moieties

The direct application of this compound as a reagent for the introduction of the chloromethylsulfinyl group [-S(O)CHCl₂] onto organic molecules has not been described in detail. In principle, as a sulfinyl chloride, it would be expected to react with nucleophiles such as alcohols, amines, and organometallic reagents. These hypothetical reactions would provide access to the corresponding sulfinate esters, sulfinamides, and sulfoxides, each bearing the dichloromethylsulfinyl motif. The specific reaction conditions, scope, and limitations of such transformations remain an open area for chemical research.

Transformations into Other Sulfur-Containing Functional Groups

The synthetic utility of a reagent is often expanded by its ability to be converted into a variety of other functional groups. For this compound, several transformations can be postulated based on the general reactivity of sulfinyl chlorides and organosulfur compounds. Oxidation of the sulfinyl chloride could potentially yield the corresponding dichloromethanesulfonyl chloride, a valuable precursor for the synthesis of sulfonamides and sulfonate esters. Conversely, reduction could lead to dichloromethanesulfenyl chloride or other reduced sulfur species. The presence of the dichloromethyl group also offers a handle for further chemical modification, although specific examples involving this particular compound are not documented.

Contributions to Complex Molecule Synthesis and Method Development

Due to the lack of primary literature detailing its use, there are no reported instances of this compound being employed in the total synthesis of complex molecules. Consequently, its role in the development of new synthetic methodologies is also undefined. The exploration of this reagent's reactivity could open new avenues for the synthesis of novel sulfur-containing compounds with potential applications in medicinal chemistry and materials science. However, until such foundational studies are conducted and published, the contributions of this compound to the field of organic synthesis remain speculative.

Advanced Spectroscopic Characterization and Structural Elucidation of Dichloromethanesulfinyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for probing the local chemical environments of atomic nuclei. For dichloromethanesulfinyl chloride (Cl₂CH-S(O)Cl), NMR provides critical data for confirming its covalent structure.

Proton (¹H) NMR Spectroscopic Analysis

Table 1: Estimated ¹H NMR Spectral Data for this compound

| Parameter | Estimated Value | Multiplicity | Rationale |

| Chemical Shift (δ) | > 5.3 ppm | Singlet | The proton is attached to a carbon bearing two chlorine atoms and a sulfinyl chloride group, leading to significant deshielding. As there are no adjacent protons, the signal will appear as a singlet. |

Carbon (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum of this compound is expected to exhibit a single peak, corresponding to the one carbon atom in the molecule. The chemical shift of this carbon will be influenced by the attached chlorine and sulfur functional groups. Electronegative atoms like chlorine are known to increase the ¹³C NMR chemical shift of the carbon to which they are attached. docbrown.info For example, the carbon in dichloromethane (B109758) (CH₂Cl₂) appears at approximately 54.00 ppm washington.educhemicalbook.com, while the carbon in 1,1-dichloroethane (B41102) has a chemical shift of about 69.4 ppm for the dichlorinated carbon. docbrown.info The presence of the sulfinyl chloride group, in addition to the two chlorine atoms, would further deshield the carbon nucleus, resulting in a chemical shift anticipated to be in the higher end of the range for halogenated alkanes.

Table 2: Estimated ¹³C NMR Spectral Data for this compound

| Parameter | Estimated Value | Rationale |

| Chemical Shift (δ) | 70 - 90 ppm | The carbon atom is bonded to two highly electronegative chlorine atoms and the electron-withdrawing sulfinyl chloride group, causing a significant downfield shift. |

Multinuclear NMR (e.g., ³⁵Cl, ³³S) Investigations

Multinuclear NMR could provide deeper insights into the electronic structure of this compound.

³⁵Cl NMR: Due to the covalent nature of the carbon-chlorine and sulfur-chlorine bonds, two distinct resonances would be expected in the ³⁵Cl NMR spectrum. The chemical shifts would be indicative of the different electronic environments of the chlorine atoms bonded to carbon versus the one bonded to sulfur.

³³S NMR: The ³³S nucleus is NMR active, although its low natural abundance and quadrupolar nature can make it challenging to observe. A ³³S NMR spectrum would show a single resonance, and its chemical shift would be characteristic of a sulfinyl chloride functionality.

To date, no specific experimental multinuclear NMR data for this compound has been reported in the literature.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Characteristic Absorption Bands of the Sulfinyl Chloride Group

The sulfinyl chloride group (-S(O)Cl) has a strong and characteristic S=O stretching vibration. In general, the S=O stretching frequency for sulfonyl chlorides appears in the region of 1365 ± 5 cm⁻¹ (asymmetric) and 1180 ± 10 cm⁻¹ (symmetric). For sulfoxides, this stretch is typically found between 1030-1060 cm⁻¹. While specific data for this compound is not available, it is reasonable to predict that the S=O stretching absorption would fall within a similar range, likely influenced by the electron-withdrawing nature of the dichloromethyl group.

Table 3: Estimated Characteristic Infrared Absorption Frequencies for the Sulfinyl Chloride Group in this compound

| Vibrational Mode | Estimated Frequency Range (cm⁻¹) | Intensity |

| S=O Stretch | 1100 - 1200 | Strong |

| S-Cl Stretch | 600 - 800 | Medium to Strong |

Analysis of Carbon-Chlorine Stretches

The carbon-chlorine (C-Cl) stretching vibrations are also key features in the vibrational spectrum of this compound. Generally, C-Cl stretching absorptions are found in the fingerprint region of the IR spectrum, typically between 850 and 550 cm⁻¹. purdue.edu Given the presence of two chlorine atoms on the same carbon, both symmetric and asymmetric stretching modes are expected. The Raman spectrum of dichloromethane shows a symmetric C-Cl stretch at approximately 713 cm⁻¹. researchgate.net

Table 4: Estimated Characteristic Vibrational Frequencies for the Dichloromethyl Group in this compound

| Vibrational Mode | Estimated Frequency Range (cm⁻¹) | Spectroscopy |

| C-Cl Asymmetric Stretch | 700 - 850 | IR/Raman |

| C-Cl Symmetric Stretch | 650 - 750 | IR/Raman |

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for unequivocally determining the elemental formula of a molecule. sigmaaldrich.comresearchgate.net For this compound, HRMS would be used to measure the mass of the molecular ion with a high degree of precision. This precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Illustrative Data Table for HRMS of this compound

| Parameter | Expected Information |

| Calculated Exact Mass | The theoretical exact mass of the most abundant isotopic composition of C¹H¹Cl³⁵₂O¹⁶S³² |

| Measured m/z | The experimentally determined mass-to-charge ratio of the molecular ion. |

| Mass Accuracy (ppm) | The difference between the calculated and measured mass, expressed in parts per million. |

| Elemental Formula | The confirmed elemental formula based on the accurate mass measurement. |

Note: No experimental HRMS data for this compound is currently available in the public domain.

Fragmentation Patterns and Mechanistic Interpretation

Electron ionization mass spectrometry (EI-MS) would subject this compound to energetic electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a unique fingerprint of the molecule, providing valuable structural information. The presence of chlorine atoms would be readily identifiable due to their characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). sigmaaldrich.comresearchgate.net

Key fragmentation pathways for this compound would likely involve the cleavage of the C-S, S-Cl, and C-Cl bonds. The analysis of the m/z values and relative abundances of the fragment ions would allow for a mechanistic interpretation of the molecule's decomposition under electron impact.

Illustrative Table of Potential Mass Spectral Fragments for this compound

| m/z (relative to ³⁵Cl, ³²S) | Possible Fragment Ion | Potential Origin |

| Value | [CHCl₂S(O)]⁺ | Loss of Cl radical |

| Value | [CHS(O)Cl]⁺ | Loss of Cl radical from the dichloromethyl group |

| Value | [CHCl₂]⁺ | Cleavage of the C-S bond |

| Value | [SOCl]⁺ | Rearrangement and fragmentation |

Note: This table is illustrative of potential fragments. No experimental mass spectral data for this compound is publicly available.

X-ray Crystallography for Solid-State Structure Determination (If Crystalline)

Should this compound be a crystalline solid at a suitable temperature, single-crystal X-ray crystallography would be the definitive method for determining its three-dimensional molecular structure. nist.govscirp.org This technique involves diffracting X-rays off a crystal, which provides detailed information about the arrangement of atoms in the crystal lattice. nih.gov

Elucidation of Molecular Geometry and Bond Parameters

X-ray crystallography would precisely determine the bond lengths, bond angles, and torsion angles within the this compound molecule. This data would provide unequivocal insights into the geometry around the sulfur and carbon atoms, including the conformation of the sulfinyl chloride group relative to the dichloromethyl group.

Illustrative Table of Key Bond Parameters for this compound

| Parameter | Expected Information |

| C-S Bond Length (Å) | The distance between the carbon and sulfur atoms. |

| S-O Bond Length (Å) | The length of the sulfur-oxygen double bond. |

| S-Cl Bond Length (Å) | The distance between the sulfur and chlorine atoms. |

| C-Cl Bond Lengths (Å) | The lengths of the two carbon-chlorine bonds. |

| Cl-C-Cl Bond Angle (°) | The angle between the two chlorine atoms attached to the carbon. |

| C-S-O Bond Angle (°) | The angle defining the geometry of the sulfoxide (B87167) group. |

| C-S-Cl Bond Angle (°) | The angle between the carbon, sulfur, and chlorine atoms. |

Note: As no crystal structure of this compound has been reported, this table represents the type of data that would be obtained from such an analysis.

Intermolecular Interactions and Packing

Beyond the individual molecular structure, X-ray crystallography reveals how molecules are arranged in the crystal lattice. scirp.org This includes the identification of any significant intermolecular interactions, such as dipole-dipole forces or weaker van der Waals contacts, which govern the solid-state packing of the compound.

Computational Chemistry and Theoretical Modeling of Dichloromethanesulfinyl Chloride

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical investigations are fundamental to understanding the intrinsic properties of a molecule. These methods use the principles of quantum mechanics to model the electronic structure and predict various chemical and physical characteristics.

Density Functional Theory (DFT) Calculations of Geometry and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure and vibrational properties of molecules. rsc.orgnih.gov In a typical study, the geometry of dichloromethanesulfinyl chloride would be optimized to find the lowest energy arrangement of its atoms. This process involves calculating the forces on each atom and adjusting their positions until a stable structure is reached. researchgate.net

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of vibration, which correspond to the absorption peaks in an infrared (IR) spectrum. researchgate.netsemanticscholar.org The results are often compared with experimental spectroscopic data to validate the computational model. semanticscholar.org

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-S | Data not available |

| S=O | Data not available | |

| S-Cl | Data not available | |

| C-Cl | Data not available | |

| C-H | Data not available | |

| Bond Angle | Cl-C-Cl | Data not available |

| H-C-S | Data not available | |

| C-S-O | Data not available | |

| C-S-Cl | Data not available | |

| O-S-Cl | Data not available | |

| Dihedral Angle | H-C-S-O | Data not available |

| Cl-C-S-Cl | Data not available |

Table 2: Hypothetical Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Assignment |

| 1 | Data not available | Data not available | C-H stretch |

| 2 | Data not available | Data not available | S=O stretch |

| 3 | Data not available | Data not available | C-Cl stretch (asym) |

| 4 | Data not available | Data not available | C-Cl stretch (sym) |

| 5 | Data not available | Data not available | S-Cl stretch |

| 6 | Data not available | Data not available | C-S stretch |

| 7 | Data not available | Data not available | Bending/Torsional modes |

Analysis of Molecular Orbitals and Electron Density Distributions

The analysis of molecular orbitals (MOs) provides insight into the bonding and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as they are the primary orbitals involved in chemical reactions. pearson.comresearchgate.netyoutube.com The energy gap between the HOMO and LUMO can indicate the chemical stability of the molecule. nih.gov

Electron density distribution analysis reveals how electrons are shared between atoms, highlighting the polarity and reactivity of different parts of the molecule. researchgate.netresearchgate.net Regions of high electron density are susceptible to electrophilic attack, while regions of low electron density are prone to nucleophilic attack.

Mechanistic Probing of Reaction Pathways through Computational Methods

Computational methods are powerful tools for elucidating the step-by-step mechanisms of chemical reactions. researchgate.netnih.govresearchgate.net

Transition State Characterization and Reaction Energy Profiles

Transition state theory is a cornerstone of reaction kinetics, describing the energetic barrier that must be overcome for reactants to transform into products. wikipedia.orgyoutube.comyoutube.comyoutube.com Computational chemists can locate the geometry of the transition state—the highest point on the reaction energy profile—and calculate its energy. This information allows for the determination of the activation energy, which is a key factor in the reaction rate.

An intrinsic reaction coordinate (IRC) calculation can be performed to confirm that the identified transition state correctly connects the reactants and products. A full reaction energy profile, plotting the energy of the system as the reaction progresses, can be constructed to visualize the entire reaction pathway, including any intermediates.

Solvation Effects on Reaction Rates and Equilibria

Reactions are often carried out in a solvent, which can significantly influence reaction rates and equilibria. princeton.edursc.org Computational models can account for these solvent effects, most commonly through the use of implicit or explicit solvation models. youtube.comyoutube.com

Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient for estimating the energetic effects of the solvent on the solute. Explicit solvation models involve including a number of individual solvent molecules in the calculation, which can provide a more detailed picture of specific solute-solvent interactions like hydrogen bonding, but at a much higher computational cost.

Prediction of Spectroscopic Parameters and Conformational Analysis

Theoretical calculations can predict various spectroscopic parameters, which can aid in the characterization of a molecule. For this compound, this would include the prediction of its NMR chemical shifts (¹H, ¹³C) and IR and Raman vibrational frequencies.

Computational NMR and Vibrational Spectra Prediction

The prediction of Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra through computational methods is a cornerstone of modern chemical analysis. These techniques, typically employing Density Functional Theory (DFT), allow for the theoretical calculation of chemical shifts, coupling constants, and vibrational frequencies. This data is crucial for the structural elucidation of new compounds and for understanding the electronic environment of atoms within a molecule.

For this compound, computational prediction of its ¹³C and ¹H NMR spectra would help in assigning experimental chemical shifts and understanding the influence of the dichloromethyl and sulfinyl chloride groups on the electronic shielding of the nuclei. Similarly, predicted vibrational spectra would aid in the assignment of experimental IR and Raman bands to specific molecular motions, such as C-H, C-Cl, S=O, and S-Cl stretches and bends. The absence of such computational data for this compound means that researchers must rely solely on experimental data, which can sometimes be ambiguous without theoretical support.

Conformational Landscapes and Energy Minima

Most molecules are not static entities but can exist in various spatial arrangements known as conformations. Conformational analysis, a key application of computational chemistry, involves mapping the potential energy surface of a molecule to identify stable conformers (energy minima) and the energy barriers between them. This information is critical for understanding a molecule's reactivity, physical properties, and biological interactions.

A computational study of this compound's conformational landscape would likely investigate the rotation around the C-S bond. This would reveal the preferred three-dimensional structure of the molecule and the relative energies of different rotational isomers (rotamers). Such an analysis would provide insight into the steric and electronic interactions that govern its shape. Without these computational studies, a complete understanding of the structural preferences and dynamic behavior of this compound remains elusive.

Molecular Dynamics Simulations for Reactivity and Solvation Studies (If Applicable)

Molecular dynamics (MD) simulations provide a time-resolved view of molecular motion, offering insights into the dynamic behavior of molecules and their interactions with their environment. For this compound, MD simulations could be employed to study its reactivity with other chemical species and to understand how it behaves in different solvents (solvation).

These simulations could model the approach of a reactant to the electrophilic sulfur atom, providing a detailed picture of the reaction pathway at an atomic level. Furthermore, MD simulations could illuminate the nature of the solute-solvent interactions, such as the formation of hydrogen bonds or other non-covalent interactions, which can significantly influence reaction rates and equilibria. The lack of MD simulation data for this compound limits the ability to predict and understand its behavior in complex chemical systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for dichloromethanesulfinyl chloride, and how can reaction conditions be controlled to minimize side products?

- Methodology :

- Synthesis via sulfoxidation : React dichloromethanethiol with chlorine gas in a controlled, anhydrous environment at -10°C to 0°C. Monitor reaction progress via TLC or GC-MS to avoid over-chlorination, which may yield sulfonyl chloride derivatives .

- Purification : Distill under reduced pressure (e.g., 40–60 mmHg) to isolate the sulfinyl chloride. Use inert gas (N₂/Ar) to prevent hydrolysis.

- Yield optimization : Adjust stoichiometry (e.g., 1:1.2 molar ratio of thiol to Cl₂) and employ slow addition of chlorine to mitigate exothermic side reactions.

Q. How should this compound be safely handled and stored in laboratory settings?

- Safety protocols :

- PPE : Use nitrile gloves, chemical-resistant goggles, and a lab coat. Work in a fume hood with a sash height ≤ 18 inches to limit exposure .

- Storage : Store in amber glass bottles under inert gas (Ar) at 2–8°C. Avoid contact with moisture or bases to prevent hydrolysis to sulfinic acids .

- Spill management : Neutralize spills with sodium bicarbonate or calcium oxide, followed by ethanol rinsing .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Characterization workflow :

- ¹H/¹³C NMR : Identify sulfinyl (S=O) groups via deshielded peaks (δ ~3.5–4.5 ppm for adjacent CH₂ groups) .

- IR spectroscopy : Confirm S=O stretching vibrations at 1050–1150 cm⁻¹ .

- HPLC/GC-MS : Assess purity (>98%) using a C18 column (acetonitrile/water mobile phase) or DB-5MS capillary column .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

- Mechanistic insights :

- Steric hindrance : The dichloromethyl group reduces accessibility to the sulfur electrophilic center, slowing reactions with bulky nucleophiles (e.g., tert-butoxide). Compare kinetics with methylsulfinyl chloride via stopped-flow experiments .

- Electronic effects : Electron-withdrawing Cl atoms enhance sulfur's electrophilicity, accelerating reactions with amines or alcohols. Use Hammett plots to quantify substituent effects .

Q. What experimental strategies resolve discrepancies in reported thermodynamic stability data for this compound?

- Data reconciliation :

- Controlled stability studies : Replicate conflicting experiments under identical conditions (temperature, humidity, light exposure). For example, assess decomposition rates at 25°C vs. 40°C using accelerated stability testing .

- Cross-validation : Combine DSC (decomposition onset ~120°C) and Raman spectroscopy to detect intermediate species (e.g., sulfenic acids) .

Q. How can computational modeling predict the degradation pathways of this compound in aqueous environments?

- Computational approach :

- DFT calculations : Model hydrolysis pathways using Gaussian or ORCA software. Compare activation energies for S=O bond cleavage vs. Cl⁻ elimination .

- Solvent effects : Simulate aqueous vs. aprotic solvents to identify dominant mechanisms (e.g., SN2 vs. radical intermediates) .

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.